XLogP3 Comparison: Balanced Lipophilicity vs. Quinoline-Piperidine and Quinoline-Azetidine-Pyridine Analogs
1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile has a computed XLogP3 of 1.5 [1], compared with 1.4 for 1-(quinoline-2-carbonyl)piperidin-4-one (CID 2556285) [2] and 0.75 for 2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}quinoline . The target compound exhibits intermediate lipophilicity within this analog series. Its logP value falls within the optimal range (1–3) for oral drug-like properties as defined by Lipinski and lead-likeness guidelines, whereas the pyridinyl-azetidine analog (logP 0.75) trends toward higher polarity that may limit membrane permeability .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 1-(Quinoline-2-carbonyl)piperidin-4-one: XLogP3 = 1.4; 2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}quinoline: LogP = 0.75 |
| Quantified Difference | Target vs. piperidin-4-one analog: ΔXLogP3 = +0.1; Target vs. pyridinyl-azetidine analog: ΔLogP ≈ +0.75 |
| Conditions | Computed values: XLogP3 (PubChem) and LogP (Hit2Lead database) |
Why This Matters
For procurement decisions, the balanced logP of 1.5 indicates a favorable profile for both passive membrane permeability and aqueous solubility, reducing the risk of poor absorption or excessive lipophilicity-driven promiscuity often encountered with higher-logP quinoline analogs.
- [1] PubChem CID 119103511, 1-(quinoline-2-carbonyl)azetidine-3-carbonitrile. National Center for Biotechnology Information. Accessed 2026-05-06. View Source
- [2] PubChem CID 2556285, 1-(quinoline-2-carbonyl)piperidin-4-one. National Center for Biotechnology Information. Accessed 2026-05-06. View Source
